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molecular formula C10H11FO2 B8238024 2-Fluoro-4-(2-hydroxypropan-2-yl)benzaldehyde

2-Fluoro-4-(2-hydroxypropan-2-yl)benzaldehyde

Cat. No. B8238024
M. Wt: 182.19 g/mol
InChI Key: GZEJDZKPNCCURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08278335B2

Procedure details

A solution of 2-[4-(diethoxymethyl)-3-fluorophenyl]propan-2-ol (25.6 g, 100 mmol) in acetone (50 mL) was added dropwise to aqueous HCl (6M, 50 mL) cooled with ice-water to keep the internal temperature less than 10° C. After addition, the mixture was stirred at room temperature for 6 hrs. The mixture was extracted twice with ethyl acetate. The combined organics were washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate and concentrated to afford the title compound. 1H NMR (300 MHz, CDCl3): δ 10.23 (s, 1H), 7.81 (d, 1H), 7.34 (d, 1H), 7.30 (d, 1H), 2.01 (s, 1H), 1.49 (s, 61-1).
Name
2-[4-(diethoxymethyl)-3-fluorophenyl]propan-2-ol
Quantity
25.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[C:5]1[CH:10]=[CH:9][C:8]([C:11]([OH:14])([CH3:13])[CH3:12])=[CH:7][C:6]=1[F:15])C.Cl>CC(C)=O>[F:15][C:6]1[CH:7]=[C:8]([C:11]([OH:14])([CH3:12])[CH3:13])[CH:9]=[CH:10][C:5]=1[CH:4]=[O:3]

Inputs

Step One
Name
2-[4-(diethoxymethyl)-3-fluorophenyl]propan-2-ol
Quantity
25.6 g
Type
reactant
Smiles
C(C)OC(C1=C(C=C(C=C1)C(C)(C)O)F)OCC
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 6 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature less than 10° C
ADDITION
Type
ADDITION
Details
After addition
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with saturated aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=C(C=O)C=CC(=C1)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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